
Naphthalen-1-yl(diphenyl)phosphane sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl(diphenyl)phosphane sulfide is an organophosphorus compound characterized by the presence of a naphthalene ring bonded to a diphenylphosphane sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl(diphenyl)phosphane sulfide typically involves the reaction of naphthalen-1-yl(diphenyl)phosphane with sulfur. One common method is the direct reaction of the phosphane with elemental sulfur under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction can be represented as follows:
Naphthalen-1-yl(diphenyl)phosphane+Sulfur→Naphthalen-1-yl(diphenyl)phosphane sulfide
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(diphenyl)phosphane sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: It can be reduced to regenerate the parent phosphane.
Substitution: The phosphane sulfide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphane oxides.
Reduction: Naphthalen-1-yl(diphenyl)phosphane.
Substitution: Various substituted phosphane sulfides depending on the electrophile used.
Scientific Research Applications
Naphthalen-1-yl(diphenyl)phosphane sulfide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as phosphorescent materials and catalysts.
Mechanism of Action
The mechanism of action of naphthalen-1-yl(diphenyl)phosphane sulfide involves its interaction with molecular targets through its phosphane sulfide group. This group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphane sulfide: Similar structure but with three phenyl groups instead of a naphthalene ring.
Naphthalen-1-yl(diphenyl)phosphane oxide: Oxidized form of the compound.
Diphenyl(naphthalen-1-yl)phosphane: Lacks the sulfide group.
Uniqueness
Naphthalen-1-yl(diphenyl)phosphane sulfide is unique due to the presence of both a naphthalene ring and a phosphane sulfide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in synthesis and material science.
Properties
CAS No. |
3135-70-4 |
|---|---|
Molecular Formula |
C22H17PS |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
naphthalen-1-yl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C22H17PS/c24-23(19-12-3-1-4-13-19,20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H |
InChI Key |
RYCKFAKVRFGFID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)

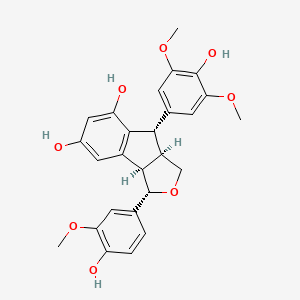
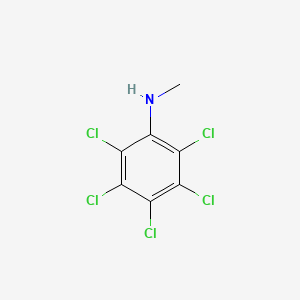
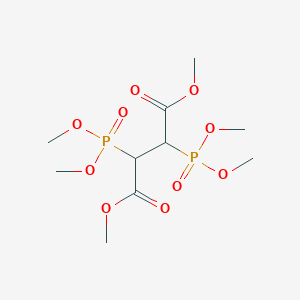


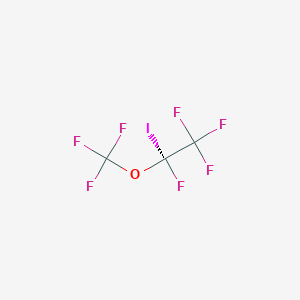
![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
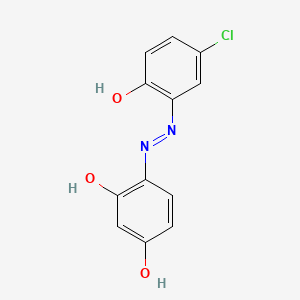
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)


